2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392243-61-7
Cat. No.: VC7245802
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392243-61-7 |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.41 |
| IUPAC Name | 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)17-20-21-18(25-17)19-16(22)14-9-8-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) |
| Standard InChI Key | OTDDOTXQWQUJGK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Introduction
The compound 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide belongs to the class of heterocyclic thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound integrates a benzamide core with a 1,3,4-thiadiazole ring substituted with a 4-methylphenyl group and two methoxy groups on the benzene ring.
Structural Characteristics
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.40 g/mol
The molecular structure consists of:
-
A benzamide group, which contributes to hydrogen bonding and potential biological interactions.
-
A 1,3,4-thiadiazole ring, a heterocyclic moiety known for its pharmacological significance.
-
Substituents:
-
Two methoxy groups (-OCH3) at positions 2 and 4 on the benzene ring.
-
A 4-methylphenyl group attached to the thiadiazole ring.
-
This combination of structural features enhances the compound's lipophilicity and electronic properties, making it suitable for interactions with biological targets.
Synthesis
The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazides or similar precursors under controlled conditions. For this compound:
-
The starting material could involve a substituted benzoyl chloride reacting with a thiosemicarbazide derivative.
-
Cyclization occurs in the presence of dehydrating agents to form the thiadiazole ring.
-
Methoxy substitutions on the benzene ring can be introduced via electrophilic aromatic substitution reactions.
Antimicrobial Potential
Thiadiazole derivatives have shown significant antimicrobial activity due to their ability to inhibit bacterial enzymes or disrupt microbial cell walls. The presence of electron-donating methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anti-inflammatory Effects
Compounds containing thiadiazole rings have been investigated for their ability to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Docking studies suggest that such compounds can act as potential inhibitors of inflammatory pathways.
Analytical Characterization
To confirm the structure and purity of this compound, several analytical techniques are employed:
-
NMR Spectroscopy: and NMR provide detailed information about hydrogen and carbon environments in the molecule.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups such as amides () and thiadiazoles (, ).
-
Elemental Analysis: Ensures consistency with theoretical composition.
Comparative Data Table
| Property | Value/Observation | Relevance |
|---|---|---|
| Molecular Weight | 343.40 g/mol | Indicates size and potential bioavailability |
| Functional Groups | Amide, Methoxy, Thiadiazole | Contribute to biological activity |
| Lipophilicity | Moderate | Enhances membrane permeability |
| Biological Activity | Antimicrobial, Anticancer, Anti-inflammatory | Potential for therapeutic applications |
| Analytical Techniques | NMR, MS, IR | Confirm structural integrity |
Applications in Drug Development
The unique structure of 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide makes it a promising candidate for drug discovery:
-
Antimicrobial Agents: Effective against resistant bacterial strains.
-
Cancer Therapeutics: Potential lead compound for cytotoxic drugs targeting specific cancer types.
-
Anti-inflammatory Drugs: Could serve as a scaffold for COX/LOX inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume